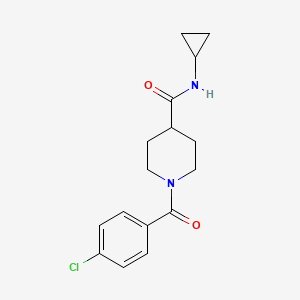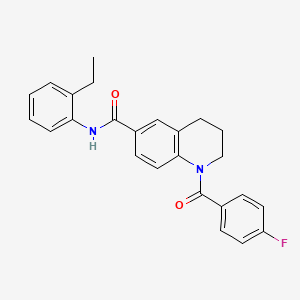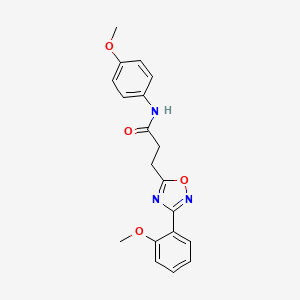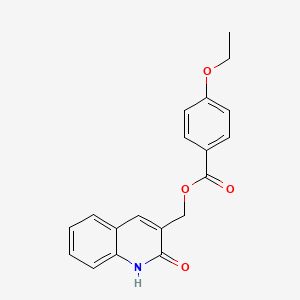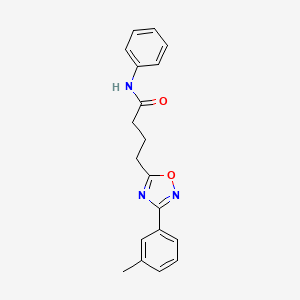
N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as PTBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTBA is a synthetic compound that belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various proteins and enzymes. One of the key targets of N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is the Bcl-2 protein, which is known to play a key role in the survival of cancer cells. N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of Bcl-2, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In addition to its potential anticancer activity, N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity for target proteins, which makes it a useful tool for studying protein-protein interactions. However, one of the limitations of N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more efficient synthesis methods to increase the yield of N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Another area of research is the identification of other potential targets for N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, which could lead to the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of m-tolyl hydrazine with 4-bromo-N-phenylbutanamide in the presence of copper powder and potassium carbonate. The resulting product is then treated with acetic anhydride to obtain N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The overall yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for detecting protein-protein interactions. N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to selectively bind to the target protein, which results in a fluorescence signal that can be used to monitor the interaction.
Another area of research is the use of N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential anticancer agent. Studies have shown that N-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2. This protein is known to play a key role in the survival of cancer cells, and inhibiting its activity can lead to the death of cancer cells.
Propiedades
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-7-5-8-15(13-14)19-21-18(24-22-19)12-6-11-17(23)20-16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLUGWUFIDGOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7688892.png)
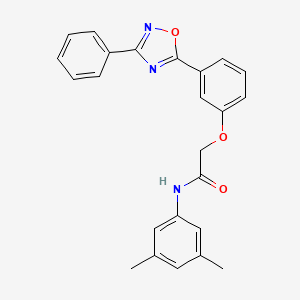
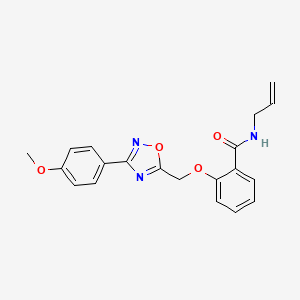
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7688904.png)
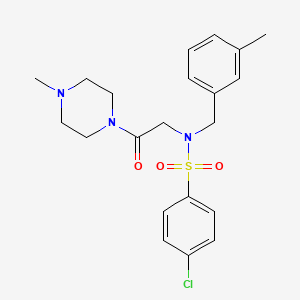
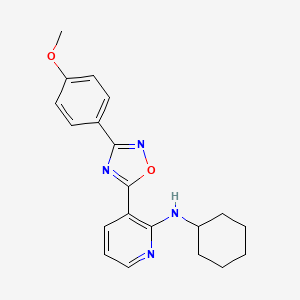
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7688925.png)
